(4-Iodopyridin-2-yl)methanamine
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Overview
Description
(4-Iodopyridin-2-yl)methanamine is an organic compound with the molecular formula C6H7IN2 It is a derivative of pyridine, where the pyridine ring is substituted with an iodine atom at the 4-position and an aminomethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodopyridin-2-yl)methanamine typically involves the iodination of 2-pyridinemethanamine. One common method is the direct iodination of 2-pyridinemethanamine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow processes and the use of more efficient catalysts and reaction conditions to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(4-Iodopyridin-2-yl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The aminomethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids, and reduction to form primary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation can yield pyridinecarboxylic acids .
Scientific Research Applications
(4-Iodopyridin-2-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new catalysts.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in the development of metal complexes for biological applications.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of (4-Iodopyridin-2-yl)methanamine depends on its specific application. In biological systems, it can act as a ligand that binds to metal ions or enzymes, altering their activity. The molecular targets and pathways involved vary depending on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other iodinated pyridines and aminomethyl-substituted pyridines, such as:
- 2-Iodopyridine
- 4-Iodopyridine
- 2-(Aminomethyl)pyridine
Uniqueness
(4-Iodopyridin-2-yl)methanamine is unique due to the combination of the iodine atom and the aminomethyl group on the pyridine ring. This unique structure imparts specific reactivity and properties that are not observed in other similar compounds. For example, the presence of the iodine atom makes it a versatile intermediate for further functionalization through coupling reactions .
Properties
Molecular Formula |
C6H7IN2 |
---|---|
Molecular Weight |
234.04 g/mol |
IUPAC Name |
(4-iodopyridin-2-yl)methanamine |
InChI |
InChI=1S/C6H7IN2/c7-5-1-2-9-6(3-5)4-8/h1-3H,4,8H2 |
InChI Key |
MTSHBUJTYAARMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1I)CN |
Origin of Product |
United States |
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